molecular formula C18H20F3NO B3172121 2-[4-(Tert-pentyl)phenoxy]-5-(trifluoromethyl)-phenylamine CAS No. 946715-51-1

2-[4-(Tert-pentyl)phenoxy]-5-(trifluoromethyl)-phenylamine

Cat. No.: B3172121
CAS No.: 946715-51-1
M. Wt: 323.4 g/mol
InChI Key: ULNYBZCLTLHZOW-UHFFFAOYSA-N
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Description

2-[4-(Tert-pentyl)phenoxy]-5-(trifluoromethyl)-phenylamine is an organic compound with the molecular formula C₁₈H₂₀F₃NO. It is known for its unique structure, which includes a tert-pentyl group, a phenoxy group, and a trifluoromethyl group. This compound is used in various scientific research applications due to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Tert-pentyl)phenoxy]-5-(trifluoromethyl)-phenylamine typically involves the following steps:

    Formation of the Phenoxy Intermediate: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable halide under basic conditions.

    Introduction of the Tert-pentyl Group: The tert-pentyl group is added via a Friedel-Crafts alkylation reaction, using tert-pentyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction, using a trifluoromethylating agent such as trifluoromethyl iodide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the nitro group (if present), converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-[4-(Tert-pentyl)phenoxy]-5-(trifluoromethyl)-phenylamine is utilized in various scientific research fields:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(Tert-pentyl)phenoxy]-5-(trifluoromethyl)-phenylamine involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The tert-pentyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

  • 2-[4-(Tert-butyl)phenoxy]-5-(trifluoromethyl)-phenylamine
  • 2-[4-(Tert-pentyl)phenoxy]-5-(methyl)-phenylamine
  • 2-[4-(Tert-pentyl)phenoxy]-5-(trifluoromethyl)-benzene

Comparison: 2-[4-(Tert-pentyl)phenoxy]-5-(trifluoromethyl)-phenylamine is unique due to the presence of both the tert-pentyl and trifluoromethyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it exhibits higher lipophilicity and steric hindrance, making it more effective in certain applications.

Properties

IUPAC Name

2-[4-(2-methylbutan-2-yl)phenoxy]-5-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3NO/c1-4-17(2,3)12-5-8-14(9-6-12)23-16-10-7-13(11-15(16)22)18(19,20)21/h5-11H,4,22H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNYBZCLTLHZOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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